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Compound of Interest

Compound Name:
3-(3-Chlorophenoxy)-N-

methylpropan-1-amine

CAS No.: 361395-22-4

Cat. No.: B1604197

Get Quote

Identity, Synthesis, and Pharmacophore Analysis
Executive Summary & Structural Logic
3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) is a secondary amine

building block and a structural probe belonging to the aryloxypropylamine class.

While not a marketed pharmaceutical itself, this molecule represents a critical "deconstructed"

scaffold of the blockbuster SNRI/SSRI class. It is structurally homologous to the core

pharmacophore of Atomoxetine and Nisoxetine, distinguished specifically by:

The Aryl Substitution: A 3-chloro substituent (mimicking the electron-withdrawing nature of

the trifluoromethyl group in Fluoxetine, but positioned meta like the methyl in Atomoxetine).

The "Des-phenyl" Architecture: Unlike Atomoxetine, this molecule lacks the benzylic phenyl

ring at the 3-position of the propyl chain.
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This absence of the benzylic phenyl ring makes CAS 361395-22-4 an essential negative

control or low-affinity probe in Structure-Activity Relationship (SAR) studies, helping

researchers quantify the binding energy contribution of the benzylic aromatic system in

monoamine transporter interactions.

Chemical Identity & Properties
Property Data

CAS Number 361395-22-4

IUPAC Name N-Methyl-3-(3-chlorophenoxy)propan-1-amine

Molecular Formula C₁₀H₁₄ClNO

Molecular Weight 199.68 g/mol

Physical State Viscous oil (Free base) or White Solid (HCl Salt)

Solubility
Soluble in DCM, Methanol, DMSO; Sparingly

soluble in water (Free base)

pKa (Calc) ~9.8 (Secondary Amine)

Structural Activity Relationship (SAR) Visualization
To understand the utility of this molecule, one must visualize its relationship to high-affinity

transporter inhibitors. The diagram below illustrates the "scaffold reduction" logic used in

medicinal chemistry.
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SAR Implication

Atomoxetine (Strattera)
(NET Inhibitor)

High Affinity

Target: CAS 361395-22-4
(Des-phenyl Analog)

Low/Modulated Affinity

Structural Modification:
Removal of Benzylic Phenyl Ring

Change: 2-Me to 3-Cl

Core Pharmacophore:
Aryloxy-Alkyl-Amine

Contains

Contains

The removal of the benzylic phenyl group
typically reduces transporter affinity,
making this a vital 'Fragment Probe'.

Click to download full resolution via product page

Figure 1: Structural relationship between the target molecule and the Atomoxetine scaffold,

highlighting the "des-phenyl" modification.

Validated Synthesis Protocol
The most robust route to CAS 361395-22-4 avoids the use of expensive amino-alcohol

precursors. Instead, a convergent Etherification-Amination sequence is recommended. This

protocol prioritizes the prevention of over-alkylation (formation of tertiary amines).

Phase A: Etherification (Williamson Ether Synthesis)
Objective: Synthesize 1-(3-chlorophenoxy)-3-chloropropane.

Reagents:

3-Chlorophenol (1.0 eq)
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1-Bromo-3-chloropropane (1.2 eq)

Potassium Carbonate (K₂CO₃) (2.0 eq)

Solvent: Acetone or Acetonitrile (ACN)

Protocol:

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-

chlorophenol (e.g., 10g) in Acetone (100 mL).

Base Addition: Add anhydrous K₂CO₃. Stir for 15 minutes at room temperature to facilitate

phenoxide formation.

Alkylation: Add 1-bromo-3-chloropropane dropwise. Note: We use the bromo-chloro alkane

because the bromide is selectively displaced, leaving the chloride intact for the next step.

Reflux: Heat to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1N

NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄ and concentrate.

Yield Expectation: >85% as a clear oil.

Phase B: Amination (Nucleophilic Substitution)
Objective: Selective formation of the secondary amine.

Reagents:

Intermediate from Phase A (1.0 eq)

Methylamine (33% in EtOH or 2M in THF) (Excess: 10.0 eq)

Sodium Iodide (NaI) (0.1 eq - Catalyst)

Solvent: Ethanol (sealed vessel)

Protocol:
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Charging: In a pressure tube or autoclave, dissolve the chloro-ether intermediate in Ethanol.

Catalysis: Add catalytic NaI. Mechanism: In situ Finkelstein reaction converts the alkyl

chloride to a more reactive alkyl iodide.

Amine Addition: Add the large excess of Methylamine. Crucial: The excess is mandatory to

statistically favor the secondary amine over the tertiary amine (dimer).

Reaction: Seal the vessel and heat to 70–80°C for 8–12 hours.

Purification (Acid-Base Extraction):

Evaporate volatiles (excess methylamine and solvent).

Dissolve residue in DCM.

Extract: Wash with 1N HCl. The product moves to the aqueous layer (protonated); neutral

impurities stay in DCM.

Basify: Separate the aqueous layer, cool to 0°C, and basify to pH >12 with 4N NaOH.

Recover: Extract the turbid aqueous layer with DCM (3x). Dry combined organics over

Na₂SO₄ and concentrate.

Salt Formation (Optional): Dissolve free base in diethyl ether and add HCl/Ether to

precipitate the hydrochloride salt.

Workflow Visualization
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1-(3-chlorophenoxy)-3-chloropropane
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Synthesis
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CAS 361395-22-4
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Figure 2: Two-step convergent synthesis pathway utilizing selective halogen displacement.

Analytical Characterization (Expected Data)
To validate the synthesis without a reference standard, the following spectral signatures must

be confirmed.

Technique Signal Assignment

¹H NMR (CDCl₃) δ 7.20–6.80 (m, 4H)
Aromatic protons (3-Cl

substitution pattern).

δ 4.02 (t, J=6.2 Hz, 2H) O-CH₂ (Ether linkage).

δ 2.75 (t, J=7.0 Hz, 2H) N-CH₂ (Adjacent to amine).

δ 2.44 (s, 3H) N-CH₃ (N-Methyl singlet).

δ 2.00 (quint, 2H)
C-CH₂-C (Propyl middle

carbon).

¹³C NMR ~159.0 ppm Aromatic C-O (Ipso carbon).

~36.5 ppm N-Methyl carbon.

Mass Spec (ESI) m/z 200.1 [M+H]⁺ Positive mode ionization.

Safety & Handling
Alkyl Halides: 1-Bromo-3-chloropropane is a potential alkylating agent and mutagen. Use

double-gloving and work in a fume hood.

Methylamine: Highly volatile and toxic. Handle cold solutions to minimize off-gassing.

Waste: Aqueous layers from the extraction contain amine wastes and must be disposed of in

designated basic organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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